An In-depth Technical Guide to N'-Boc-N-(Gly-Oleoyl)-Lysine
An In-depth Technical Guide to N'-Boc-N-(Gly-Oleoyl)-Lysine
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N'-Boc-N-(Gly-Oleoyl)-Lysine, a specialized amino acid derivative. The content is tailored for researchers, scientists, and professionals engaged in drug development, peptide chemistry, and bioconjugation.
Chemical Structure and Properties
N'-Boc-N-(Gly-Oleoyl)-Lysine is a synthetic amino acid derivative characterized by three key components: a lysine backbone, a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, and an oleoyl-glycine moiety attached to the ε-amino group of the lysine side chain. This amphiphilic structure, combining a hydrophilic amino acid core with a lipophilic fatty acid tail, makes it a valuable tool in the synthesis of lipidated peptides and other biomolecules.[1]
The Boc group provides a stable yet readily cleavable protecting group for the α-amine, allowing for controlled, stepwise peptide synthesis. The oleoyl group, a monounsaturated fatty acid, is introduced via a glycine linker to the lysine side chain, imparting hydrophobic properties that can enhance membrane anchoring, improve bioavailability, and facilitate the formation of self-assembling nanostructures.[1]
Chemical Structure Diagram```dot
}``` Caption: Chemical structure of N'-Boc-N-(Gly-Oleoyl)-Lysine.
Physicochemical Properties
The quantitative properties of N'-Boc-N-(Gly-Oleoyl)-Lysine are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₁H₅₇N₃O₆ | |
| Molecular Weight | 567.80 g/mol | |
| CAS Number | 2353409-71-7 | |
| Purity | ≥95% | |
| Appearance | White to Off-White Solid | Assumed from similar compounds |
| Storage | -20 °C |
Experimental Protocols
Representative Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine
This protocol describes a plausible multi-step synthesis starting from commercially available protected lysine.
Step 1: Synthesis of Oleoyl-Glycine
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Dissolve glycine in a suitable aqueous alkaline solution (e.g., 1M NaOH).
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add oleoyl chloride dropwise to the glycine solution with vigorous stirring.
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Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by the concurrent addition of NaOH solution.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
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Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the Oleoyl-Glycine product.
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Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Coupling of Oleoyl-Glycine to Nα-Boc-Lysine
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Dissolve Nα-Boc-Lysine and the synthesized Oleoyl-Glycine in a suitable aprotic solvent such as Dimethylformamide (DMF).
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Add a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), and an activator like N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).
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Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
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Purify the crude product using column chromatography on silica gel to obtain pure N'-Boc-N-(Gly-Oleoyl)-Lysine.
Applications in Research and Drug Development
N'-Boc-N-(Gly-Oleoyl)-Lysine is a versatile building block for the synthesis of lipidated peptides and other biomolecular conjugates. I[1]ts applications are primarily in fields requiring the modulation of hydrophobicity and membrane interaction of peptides and other molecules.
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Peptide Lipidation: The primary application is in the synthesis of lipopeptides. The oleoyl tail can enhance the stability of peptides against enzymatic degradation, improve their pharmacokinetic profile, and facilitate their interaction with and penetration of cell membranes. *[1] Drug Delivery: This molecule can be incorporated into drug delivery systems such as micelles and liposomes. The amphiphilic nature allows for the self-assembly of these nanocarriers, which can encapsulate and deliver therapeutic agents. *[1] Bioconjugation: It serves as a lipid anchor for the functionalization of proteins, peptides, and other biomaterials, enabling them to be targeted to or integrated into lipid membranes.
[1]#### 3.1. Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the workflow for incorporating N'-Boc-N-(Gly-Oleoyl)-Lysine into a peptide sequence using solid-phase peptide synthesis.
Caption: Workflow for incorporating the lipidated lysine into a peptide.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature detailing specific signaling pathways that are directly modulated by N'-Boc-N-(Gly-Oleoyl)-Lysine itself. However, related molecules offer insights into potential biological activities after the deprotection of the Boc group and cleavage of the peptide. For instance, N-oleoyl glycine, a component of the title molecule, has been identified as a signaling molecule with anti-inflammatory properties and is related to the endocannabinoid system. I[2]t has been shown to stimulate adipogenesis through the activation of the CB1 receptor and the Akt signaling pathway. F[3]urthermore, oleoyl-D-lysine has been investigated as a selective inhibitor of the glycine transporter-2 (GlyT2), presenting a potential therapeutic strategy for neuropathic pain by modulating glycinergic signaling.
[4][5][6]These findings suggest that peptides or molecules containing the Gly-Oleoyl-Lysine motif could potentially interact with pathways related to lipid signaling, pain modulation, and metabolic regulation, warranting further investigation.
Conclusion
N'-Boc-N-(Gly-Oleoyl)-Lysine is a key enabling reagent for the advanced synthesis of lipidated peptides and bioconjugates. Its well-defined structure allows for precise control over the introduction of a lipid moiety, offering a powerful strategy for enhancing the therapeutic potential of peptide-based drugs and developing novel drug delivery systems. While its direct biological activity is yet to be explored, the known signaling roles of its constituent parts suggest a promising area for future research.
References
- 1. N'-Boc-N-(Gly-Oleoyl)-Lys, CAS 2353409-71-7 | AxisPharm [axispharm.com]
- 2. Reversible Lysine Acetylation Regulates Activity of Human Glycine N-Acyltransferase-like 2 (hGLYATL2): IMPLICATIONS FOR PRODUCTION OF GLYCINE-CONJUGATED SIGNALING MOLECULES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peripheral Administration of Selective Glycine Transporter-2 Inhibitor, Oleoyl-D-Lysine, Reverses Chronic Neuropathic Pain but Not Acute or Inflammatory Pain in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity - PMC [pmc.ncbi.nlm.nih.gov]
